Flufenoxuron (CAS: 101463-69-8) is an advanced benzoylurea insect growth regulator (IGR) that functions as a potent chitin synthesis inhibitor. Unlike early-generation analogs, flufenoxuron is distinguished by its high lipophilicity (logP = 4.0) and extremely low aqueous solubility (1.36 µg/L at pH 7), which dictate its formulation into specialized emulsifiable and suspension concentrates [1]. In procurement and material selection, it is primarily evaluated for its dual-action efficacy, providing simultaneous control over both lepidopteran insects and phytophagous mites, a critical operational advantage for integrated pest management formulations [1].
Generic substitution with baseline benzoylureas, such as diflubenzuron or lufenuron, frequently fails in complex agricultural and veterinary applications due to critical gaps in target spectrum and environmental persistence. While standard in-class substitutes are strictly insecticidal, flufenoxuron possesses pronounced acaricidal activity, preventing molting in mite juvenile stages [1]. Furthermore, its specific hydrolytic profile—remaining highly stable at acidic to neutral pH but degrading rapidly under alkaline conditions—requires deliberate pH buffering during formulation that generic, more water-soluble substitutes do not demand [1]. Consequently, replacing flufenoxuron with a common analog often results in formulation failure or the need to procure an additional acaricide to achieve the same field efficacy.
In head-to-head toxicity assays against 3rd instar larvae of Musca domestica, flufenoxuron demonstrated significantly higher lethal efficacy compared to lufenuron. The LC50 for flufenoxuron was established at 140.95 ppm, whereas lufenuron required a much higher concentration of 332.46 ppm to achieve the same mortality [1]. This represents a 2.3-fold increase in toxicity for flufenoxuron.
| Evidence Dimension | Larvicidal LC50 |
| Target Compound Data | 140.95 ppm (Flufenoxuron) |
| Comparator Or Baseline | 332.46 ppm (Lufenuron) |
| Quantified Difference | 2.36x lower LC50 (higher toxicity) for Flufenoxuron |
| Conditions | 3rd instar larvae of Musca domestica |
Allows formulators to utilize lower active ingredient loadings to achieve equivalent mortality, optimizing raw material costs.
Beyond standard chitin inhibition, flufenoxuron induces severe physiological stress in target pupae. When applied at 1000 ppm, flufenoxuron caused a peak pupal water loss of 69.79% and prolonged pupal duration to 14.71 days, significantly outperforming both hexaflumuron and lufenuron in disrupting the developmental cycle [1].
| Evidence Dimension | Pupal Water Loss |
| Target Compound Data | 69.79% water loss at 1000 ppm (Flufenoxuron) |
| Comparator Or Baseline | Lower water loss rates (Hexaflumuron / Lufenuron) |
| Quantified Difference | Highest desiccation rate among tested CSIs |
| Conditions | 1000 ppm application on M. domestica pupae |
Provides a secondary physical mortality mechanism (desiccation) that is highly valuable for breaking the reproductive cycle of resistant pest populations.
Flufenoxuron exhibits a highly pH-dependent degradation profile that dictates formulation parameters. At 50 °C, the compound is hydrolytically stable with a half-life exceeding 1 year at pH 5 and pH 7. However, at pH 9, over 87% of the active ingredient degrades within 5 days[1]. This strict pH boundary requires specific buffering in commercial emulsifiable concentrates.
| Evidence Dimension | Hydrolytic Half-Life at 50 °C |
| Target Compound Data | >1 year (at pH 5 and 7) |
| Comparator Or Baseline | <5 days for >87% degradation (at pH 9) |
| Quantified Difference | Extreme stability shift between neutral and alkaline conditions |
| Conditions | Aqueous hydrolysis at 50 °C across pH 5, 7, and 9 |
Forces procurement teams to source compatible acidic/neutral buffers and avoid alkaline co-formulants to ensure product shelf-life.
Unlike baseline benzoylureas such as diflubenzuron, which are predominantly insecticidal, flufenoxuron possesses high levels of acaricidal activity. It actively interferes with chitin production during the cuticle development of juvenile phytophagous mites [1]. This dual-action capability allows a single active ingredient to replace a two-component (insecticide + acaricide) tank mix.
| Evidence Dimension | Target Pest Spectrum |
| Target Compound Data | Insects + Phytophagous Mites (Flufenoxuron) |
| Comparator Or Baseline | Insects only (Diflubenzuron baseline) |
| Quantified Difference | Addition of acaricidal efficacy |
| Conditions | Field and greenhouse application on juvenile stages |
Enables the procurement and formulation of broad-spectrum products that reduce the need for end-users to purchase separate mite-control agents.
Due to its dual insecticidal and acaricidal activity, flufenoxuron is the optimal active ingredient for emulsifiable concentrates targeting mixed infestations on pome fruit, citrus, and tea. It eliminates the need to procure and co-formulate a separate acaricide, streamlining the manufacturing process[1].
Leveraging its superior LC50 (140.95 ppm) and high pupal desiccation rates (69.79% water loss) against Musca domestica, flufenoxuron is ideal for high-efficacy larvicidal baits. The lower required active ingredient loading reduces bulk chemical costs while effectively breaking the lifecycle of resistant fly populations [2].
Because of its high lipophilicity (logP = 4.0) and exceptional hydrolytic stability (>1 year half-life) at pH 5–7, flufenoxuron is highly suited for weather-resistant foliar sprays. Formulators must procure acidic to neutral buffering agents to maintain this stability and prevent the rapid degradation observed under alkaline conditions [1].
Environmental Hazard